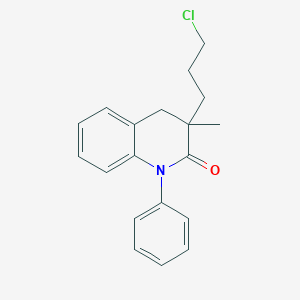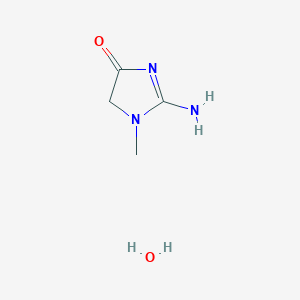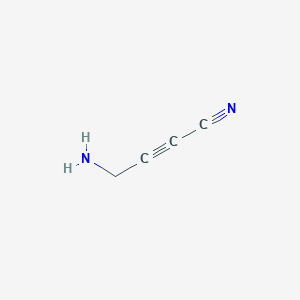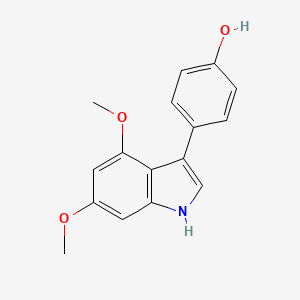
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol is a chemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.4 g/mol . This compound is characterized by its unique structure, which includes a pentanol backbone linked to a pyridine moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dipyridin-2-ylpyridine with a suitable alkylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or a receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mécanisme D'action
The mechanism of action of 5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogen evolution reactions . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol can be compared with other similar compounds, such as:
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol: This compound has a similar structure but with a shorter propanol backbone, which may affect its chemical reactivity and applications.
4’-(1-Pyrenyl)-2,2’6’,2’'-terpyridine: This compound includes a pyrene moiety, which can enhance its photophysical properties and make it suitable for applications in materials science.
The uniqueness of this compound lies in its specific structure, which provides a balance between flexibility and rigidity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
538366-64-2 |
|---|---|
Formule moléculaire |
C20H21N3O2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol |
InChI |
InChI=1S/C20H21N3O2/c24-12-6-1-7-13-25-16-14-19(17-8-2-4-10-21-17)23-20(15-16)18-9-3-5-11-22-18/h2-5,8-11,14-15,24H,1,6-7,12-13H2 |
Clé InChI |
IQWAXYUSABEGHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)

![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)





![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)

